[2-(2-Bromo-4-nitro-phenoxy)-ethyl]-carbamic acid tert-butyl ester
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Overview
Description
[2-(2-Bromo-4-nitro-phenoxy)-ethyl]-carbamic acid tert-butyl ester: is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Bromo-4-nitro-phenoxy)-ethyl]-carbamic acid tert-butyl ester typically involves a multi-step process. The initial step often includes the bromination of 2-nitrophenol to yield 2-bromo-4-nitrophenol. This intermediate is then reacted with ethylene oxide to form 2-(2-bromo-4-nitro-phenoxy)ethanol. The final step involves the esterification of this intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Bromo-4-nitro-phenoxy)-ethyl]-carbamic acid tert-butyl ester: undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenoxy derivatives.
Reduction: Formation of 2-(2-amino-4-nitro-phenoxy)-ethyl-carbamic acid tert-butyl ester.
Hydrolysis: Formation of 2-(2-bromo-4-nitro-phenoxy)-ethyl-carbamic acid.
Scientific Research Applications
[2-(2-Bromo-4-nitro-phenoxy)-ethyl]-carbamic acid tert-butyl ester: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(2-Bromo-4-nitro-phenoxy)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
[2-(2-Bromo-4-nitro-phenoxy)-ethyl]-carbamic acid tert-butyl ester: can be compared with similar compounds such as:
[2-(2-Chloro-4-nitro-phenoxy)-ethyl]-carbamic acid tert-butyl ester: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and binding properties.
[2-(2-Bromo-4-amino-phenoxy)-ethyl]-carbamic acid tert-butyl ester: Contains an amino group instead of a nitro group, affecting its reduction potential and biological activity.
[2-(2-Bromo-4-nitro-phenoxy)-ethyl]-carbamic acid methyl ester: Similar structure but with a methyl ester group, influencing its hydrolysis rate and solubility.
These comparisons highlight the unique properties of This compound
Properties
IUPAC Name |
tert-butyl N-[2-(2-bromo-4-nitrophenoxy)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O5/c1-13(2,3)21-12(17)15-6-7-20-11-5-4-9(16(18)19)8-10(11)14/h4-5,8H,6-7H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPVDFJTACHZFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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